molecular formula C13H8ClFO2 B15350575 4-(2-Chloro-4-fluorophenyl)benzoic acid CAS No. 479079-33-9

4-(2-Chloro-4-fluorophenyl)benzoic acid

Cat. No.: B15350575
CAS No.: 479079-33-9
M. Wt: 250.65 g/mol
InChI Key: KTEKPJWBYQYJLW-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a chloro and a fluoro group at the 2 and 4 positions, respectively, and a carboxylic acid group attached to another benzene ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-4-fluorophenyl)benzoic acid typically involves the following steps:

  • Friedel-Crafts Acylation: This reaction involves the acylation of benzene with chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Hydrolysis: The resulting acylated product is then hydrolyzed to yield the carboxylic acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-4-fluorophenyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.

  • Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as hydroxide (OH-) or alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O).

  • Reduction: 4-(2-Chloro-4-fluorophenyl)benzyl alcohol or benzaldehyde.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)benzoic acid finds applications in various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to understand the effects of halogenated aromatic compounds on biological systems.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent in drug discovery.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-(2-Chloro-4-fluorophenyl)benzoic acid is compared with other similar compounds such as 4-(2-fluoro-4-chlorophenyl)benzoic acid and 4-(2,4-dichlorophenyl)benzoic acid. The uniqueness of this compound lies in its specific halogen substitution pattern, which affects its chemical and biological properties.

Comparison with Similar Compounds

  • 4-(2-Fluoro-4-chlorophenyl)benzoic acid

  • 4-(2,4-Dichlorophenyl)benzoic acid

  • 4-(2-Chloro-4-fluorophenyl)benzyl alcohol

  • 4-(2-Chloro-4-fluorophenyl)benzaldehyde

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Properties

CAS No.

479079-33-9

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H8ClFO2/c14-12-7-10(15)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)

InChI Key

KTEKPJWBYQYJLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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